molecular formula C11H15BrO B8654679 2-(3-Bromophenyl)-2-methylpropyl methyl ether

2-(3-Bromophenyl)-2-methylpropyl methyl ether

Cat. No.: B8654679
M. Wt: 243.14 g/mol
InChI Key: HONYEGOQNAXWBY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylpropyl methyl ether is an organic compound that belongs to the class of aromatic bromides. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a bromo group and a 2-methoxy-1,1-dimethyl-ethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylpropyl methyl ether can be achieved through several methods:

    Bromination of 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene: This method involves the bromination of the precursor compound using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

    Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene and subsequent reaction with a brominating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylpropyl methyl ether can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.

    Oxidation: Products include phenols and quinones.

    Reduction: The major product is the corresponding hydrogenated benzene derivative.

Scientific Research Applications

2-(3-Bromophenyl)-2-methylpropyl methyl ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylpropyl methyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxy-1,1-dimethyl-ethyl)-benzene
  • 1-Bromo-4-(2-methoxy-1,1-dimethyl-ethyl)-benzene
  • 1-Chloro-3-(2-methoxy-1,1-dimethyl-ethyl)-benzene

Comparison

Compared to similar compounds, 2-(3-Bromophenyl)-2-methylpropyl methyl ether may exhibit unique reactivity due to the position of the substituents on the benzene ring

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-3-(1-methoxy-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C11H15BrO/c1-11(2,8-13-3)9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3

InChI Key

HONYEGOQNAXWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (0.22 g, 9.00 mmol, 95%) in THF (30 mL) was added dropwise at ambient temperature the solution of 2-(3-bromo-phenyl)-2-methyl-propan-1-ol (1.7 g, 7.46 mmol) in THF (10 mL). After 10 min MeI (0.8 mL, 15 mmol) was added and the mixture stirred for 3 h at ambient temperature. The mixture was diluted with ether and washed twice with water. Organic layer was separated and concentrated to obtain the desired product (1.64 g, 91%) as a clear oil. NMR (DMSO-d6): 7.52 (m, 1H), 7.40 (m, 2H), 7.26 (m, 1H), 3.38 (s, 2H), 3.20 (s, 3H), 1.12 (s, 6H). MS (DCI): 260 (M+NH4).
Name
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91%

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